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Compound of Interest

Compound Name: Acetylatractylodinol

Cat. No.: B149813

Audience: Researchers, scientists, and drug development professionals.
Introduction:

Acetylatractylodinol is a polyacetylene compound isolated from the rhizomes of Atractylodes
lancea. This document provides a detailed overview of the Nuclear Magnetic Resonance
(NMR) spectroscopic analysis of Acetylatractylodinol, offering a comprehensive guide for its
identification and structural elucidation. The provided protocols and data are essential for
researchers in natural product chemistry, pharmacology, and drug development who are
working with this or structurally related compounds.

Chemical Structure of Acetylatractylodinol

The structure of Acetylatractylodinol, [(2E,8E)-9-(furan-2-yl)nona-2,8-dien-4,6-diynyl] acetate,
Is characterized by a nine-carbon chain with two double bonds, two triple bonds, a terminal
furan ring, and an acetylated hydroxymethyl group.

Quantitative NMR Data

The following tables summarize the *H and 3C NMR spectral data for Acetylatractylodinol,
acquired in CDCIs. This data is critical for the structural verification of the compound.

Table 1: *H NMR Data of Acetylatractylodinol (500 MHz, CDCIs)
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Position Chemical Shift (5) Multiplicity Coupling Constant
ppm (J) Hz

1 4.68 d 65

2 585 dt 15.7, 6.5

3 6.30 d 15.7

8 6.15 d 16.0

9 6.80 d 16.0

11 6.35 d 33

12 6.40 dd 3.3,1.8

13 7.38 d 18

OAc 2.08 s

Table 2: 13C NMR Data of Acetylatractylodinol (125 MHz, CDCIs)
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Position Chemical Shift (6) ppm
1 64.5
2 123.0
3 135.5
4 75.0
5 80.1
6 78.2
7 82.5
8 110.2
9 130.8
10 152.0
11 111.5
12 112.2
13 143.6
OAc (C=0) 170.5
OAc (CHs) 20.9

Experimental Protocols

Detailed methodologies for the NMR analysis of Acetylatractylodinol are provided below.
These protocols can be adapted for similar polyacetylene compounds.

Sample Preparation

 Dissolution: Dissolve approximately 5-10 mg of purified Acetylatractylodinol in 0.6 mL of
deuterated chloroform (CDCls).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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e Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
e 'H NMR Spectroscopy:
o Spectrometer Frequency: 500 MHz
o Solvent: CDCls
o Temperature: 298 K
o Pulse Program: zg30
o Number of Scans: 16
o Relaxation Delay: 1.0 s
o Spectral Width: 12 ppm
e 13C NMR Spectroscopy:
o Spectrometer Frequency: 125 MHz
o Solvent: CDCls
o Temperature: 298 K
o Pulse Program: zgpg30 (proton-decoupled)
o Number of Scans: 1024
o Relaxation Delay: 2.0 s
o Spectral Width: 240 ppm

¢ 2D NMR Spectroscopy (COSY, HSQC, HMBC):
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o Standard pulse programs (e.g., cosygpmf, hsqcedetgpsisp2.2, hmbcgplpndqf) were

utilized.

o Spectral widths were optimized based on the 1D spectra.

o The number of increments and scans were adjusted to achieve adequate resolution and

signal-to-noise ratio.

Structural Elucidation Workflow and Key

Correlations

The following diagram illustrates the workflow for the structural elucidation of

Acetylatractylodinol using 2D NMR techniques. Key HMBC (Heteronuclear Multiple Bond

Correlation) and COSY (Correlation Spectroscopy) correlations are highlighted, which are

instrumental in confirming the connectivity of the molecule.

Acetylatractylodinol Structure and Key Correlations

2D NMR Correlations

COosy

H-12 (6.40) H-13 (7.38)

HMBC

C-10 (152.0)
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Click to download full resolution via product page

» To cite this document: BenchChem. [Application Notes and Protocols for NMR Spectroscopic
Analysis of Acetylatractylodinol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b149813#nmr-spectroscopy-of-acetylatractylodinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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